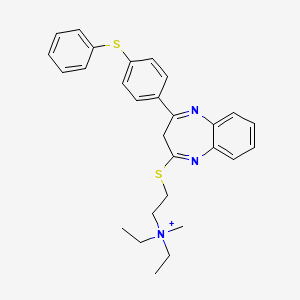

Tibezonium

説明

特性

CAS番号 |

54663-44-4 |

|---|---|

分子式 |

C28H32N3S2+ |

分子量 |

474.7 g/mol |

IUPAC名 |

diethyl-methyl-[2-[[2-(4-phenylsulfanylphenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]ethyl]azanium |

InChI |

InChI=1S/C28H32N3S2/c1-4-31(3,5-2)19-20-32-28-21-27(29-25-13-9-10-14-26(25)30-28)22-15-17-24(18-16-22)33-23-11-7-6-8-12-23/h6-18H,4-5,19-21H2,1-3H3/q+1 |

InChIキー |

MAJFXTGRPADJLU-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(CC)CCSC1=NC2=CC=CC=C2N=C(C1)C3=CC=C(C=C3)SC4=CC=CC=C4 |

正規SMILES |

CC[N+](C)(CC)CCSC1=NC2=CC=CC=C2N=C(C1)C3=CC=C(C=C3)SC4=CC=CC=C4 |

同義語 |

2-methyldiethylaminoethyl-4-p-phenylthiophenyl-3H- (1,5)benzodiazepine iodide Maxoral Rec 15-0691 thiabenzonium iodide tibenzonium iodide tibezonium |

製品の起源 |

United States |

Foundational & Exploratory

Tibezonium Iodide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tibezonium iodide is a quaternary ammonium compound with a multifaceted mechanism of action, positioning it as a therapeutic agent with antiseptic, local anesthetic, anti-inflammatory, and mucolytic properties. This technical guide provides a detailed exploration of the molecular and cellular mechanisms that underpin these effects. Drawing from available scientific literature, this document summarizes the core pharmacological activities of this compound iodide, presents available quantitative data, and outlines relevant experimental methodologies. Visual representations of key pathways and experimental workflows are included to facilitate a deeper understanding of its complex biological interactions.

Core Mechanisms of Action

This compound iodide's therapeutic efficacy stems from its ability to concurrently target multiple biological processes. Its actions are primarily attributed to its chemical nature as a lipophilic quaternary ammonium cation combined with an iodide counter-ion.[1][2] The primary mechanisms include:

-

Antiseptic Action: Disruption of microbial cell membranes.[3][4]

-

Local Anesthetic Action: Blockade of voltage-gated sodium channels.[3]

-

Anti-inflammatory Action: Modulation of inflammatory signaling pathways.[4]

-

Mucolytic Action: Reduction of mucus viscosity.[4]

Antiseptic Mechanism

The antiseptic properties of this compound iodide are central to its use in oropharyngeal infections. As a quaternary ammonium compound, it primarily exerts its antimicrobial effect by disrupting the integrity of bacterial cell membranes.[3][4]

Molecular Interaction

The positively charged quaternary ammonium head of the this compound molecule is attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This electrostatic interaction facilitates the insertion of the lipophilic parts of the molecule into the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis and death.[4] The presence of the iodide ion is also suggested to enhance this antimicrobial activity.[4]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound iodide has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes the available data from the foundational study by Veronese et al. (1977).

| Bacterial Strain | MIC (µg/mL) |

| Streptococcus pyogenes | ≤ 1 |

| Staphylococcus aureus | ≤ 1 |

| Diplococcus pneumoniae | Active |

| Corynebacterium spp. | Active |

| (Data sourced from Veronese M, Salvaterra M, Setnikar I. Antimicrobial activity of this compound (TBZ). Chemotherapy 1977;23(2):90-7) |

The study also noted that the bactericidal activity against S. aureus and S. pyogenes is pH-dependent, with increased activity observed at a more alkaline pH (8.0-8.5).[5][6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

While the specific, detailed protocol used for this compound iodide is not fully elaborated in the available literature, a standard broth microdilution method would likely have been employed.

Principle: A standardized suspension of the target bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period.

General Methodology:

-

Preparation of this compound Iodide Stock Solution: A stock solution of this compound iodide is prepared in a suitable solvent and sterilized.

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight, and the turbidity is adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Serial Dilution: The this compound iodide stock solution is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The wells are visually inspected for turbidity. The lowest concentration of this compound iodide in a well with no visible growth is recorded as the MIC.

Local Anesthetic Mechanism

This compound iodide exhibits local anesthetic properties by blocking nerve signal transmission.[3][4]

Molecular Target: Voltage-Gated Sodium Channels

The primary molecular targets for local anesthetics are the voltage-gated sodium channels located in the membranes of neuronal cells. These channels are responsible for the rapid influx of sodium ions that initiates and propagates action potentials. This compound iodide, as a positively charged molecule, is thought to bind to a specific site within the inner pore of the sodium channel. This binding physically obstructs the channel, preventing the flow of sodium ions and thereby inhibiting the generation and conduction of nerve impulses. This leads to a localized numbing sensation.

Quantitative Data

Experimental Protocol: Patch-Clamp Electrophysiology

The gold-standard technique for investigating the interaction of a compound with ion channels is patch-clamp electrophysiology.

Principle: This technique allows for the measurement of ion currents flowing through individual ion channels in a cell membrane. By applying this compound iodide and measuring the change in sodium current, its blocking effect can be quantified.

General Methodology:

-

Cell Preparation: A suitable cell line expressing the target sodium channel subtype (e.g., HEK293 cells) or primary neurons are used.

-

Patch-Clamp Recording: A glass micropipette with a very small tip is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve a whole-cell recording configuration.

-

Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents.

-

Compound Application: this compound iodide is applied to the cell at various concentrations.

-

Data Analysis: The reduction in the amplitude of the sodium current in the presence of this compound iodide is measured to determine its inhibitory potency (IC50).

Anti-inflammatory Mechanism

This compound iodide is reported to possess anti-inflammatory properties, which contribute to its therapeutic effect in inflammatory conditions of the throat and respiratory tract.[4] While specific studies on the anti-inflammatory mechanism of this compound iodide are limited, the actions of a structurally related compound, enisamium iodide, provide a plausible model.

Putative Signaling Pathways

The anti-inflammatory effects may be mediated through the modulation of key inflammatory signaling pathways, including:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Reduction in the production of pro-inflammatory prostaglandins.

-

Inhibition of NF-κB Signaling: Downregulation of the expression of pro-inflammatory cytokines such as IL-1 and IL-6.

-

Upregulation of Anti-inflammatory Cytokines: Stimulation of the production of IL-10.

Quantitative Data

Specific quantitative data on the anti-inflammatory activity of this compound iodide (e.g., IC50 values for cytokine inhibition) are not currently available in the scientific literature.

Experimental Protocol: Cytokine Expression and Secretion Assays

To investigate the anti-inflammatory effects of this compound iodide, the following experimental approaches could be utilized.

Principle: Immune cells (e.g., peripheral blood mononuclear cells or macrophages) are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence and absence of this compound iodide. The expression and secretion of inflammatory mediators are then measured.

General Methodology:

-

Cell Culture and Stimulation: Immune cells are cultured and stimulated with an inflammatory agent.

-

Treatment: Cells are treated with varying concentrations of this compound iodide.

-

Gene Expression Analysis (RT-qPCR): RNA is extracted from the cells, and the expression levels of genes encoding for COX enzymes, NF-κB, and various cytokines are quantified.

-

Protein Secretion Analysis (ELISA): The concentration of secreted cytokines in the cell culture supernatant is measured using enzyme-linked immunosorbent assays.

Mucolytic Mechanism

This compound iodide is described as having mucolytic action, helping to reduce the viscosity of mucus.[4]

Biochemical Basis

The exact biochemical mechanism of this compound iodide's mucolytic activity has not been fully elucidated. It may involve the disruption of the disulfide bonds that cross-link mucin glycoproteins, which are the primary determinants of mucus viscosity. Alternatively, it could interfere with the ionic interactions within the mucus gel matrix.

Quantitative Data

There is a lack of specific quantitative data in the literature regarding the effect of this compound iodide on the rheological properties of mucus.

Experimental Protocol: Mucus Viscosity Measurement

The mucolytic effect of this compound iodide could be assessed by measuring its impact on the viscosity of mucus samples.

Principle: A rheometer is used to measure the viscoelastic properties of a mucus sample before and after the addition of this compound iodide.

General Methodology:

-

Mucus Collection: Sputum samples are collected from patients with respiratory conditions characterized by thick mucus.

-

Treatment: The mucus samples are treated with different concentrations of this compound iodide.

-

Rheological Measurement: A rheometer is used to measure the viscosity and elasticity of the mucus samples. A decrease in these parameters would indicate a mucolytic effect.

Antiviral Activity

While this compound iodide itself has not been extensively studied for its antiviral properties, the iodide component and other iodine-containing compounds have demonstrated antiviral activity against a range of viruses. The proposed mechanism for iodine's antiviral action involves the oxidation of viral proteins, leading to their inactivation. Further research is required to determine if this compound iodide possesses direct antiviral effects.

Conclusion

This compound iodide is a versatile therapeutic agent with a composite mechanism of action that encompasses antiseptic, local anesthetic, anti-inflammatory, and mucolytic effects. Its primary antiseptic action is well-characterized and attributed to the disruption of bacterial cell membranes. The local anesthetic effect is consistent with the blockade of neuronal voltage-gated sodium channels. While the precise molecular pathways for its anti-inflammatory and mucolytic activities require further investigation, plausible mechanisms have been proposed. This technical guide provides a comprehensive overview of the current understanding of this compound iodide's mechanism of action, highlighting the need for further research to fully elucidate its therapeutic potential and to provide more extensive quantitative data on its various pharmacological effects.

References

- 1. This compound iodide - Wikipedia [en.wikipedia.org]

- 2. Doctors' Hub: this compound Iodide: Antiseptic Mouthwash and Lozenges [doctorshub1.blogspot.com]

- 3. What is this compound Iodide used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound Iodide? [synapse.patsnap.com]

- 5. Antimicrobial activity of this compound (TBZ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Ascendant Profile of 1,5-Benzodiazepine Derivatives in Antimicrobial Research: A Technical Guide

For Immediate Release

In the global fight against antimicrobial resistance, the scientific community is urgently seeking novel chemical scaffolds capable of circumventing existing resistance mechanisms. Among the promising candidates, 1,5-benzodiazepine derivatives have emerged as a compelling class of compounds, demonstrating significant in vitro activity against a broad spectrum of bacterial and fungal pathogens.[1] This technical guide provides an in-depth overview of the antimicrobial properties of new 1,5-benzodiazepine derivatives, intended for researchers, scientists, and drug development professionals.

Comparative Antimicrobial Efficacy

Recent research has focused on the synthesis and evaluation of a variety of novel 1,5-benzodiazepine derivatives, with several compounds exhibiting potent antimicrobial activity. The primary metric for quantifying this efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. For fungal pathogens, the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death, is also a key parameter.

The following tables summarize the antimicrobial activity of selected, recently synthesized 1,5-benzodiazepine derivatives against various microbial strains. These data have been compiled from multiple studies to provide a comparative landscape of their potential.

Table 1: Antifungal Activity of Novel 1,5-Benzodiazepine Derivatives (MIC in μg/mL)

| Compound | Cryptococcus neoformans | C. neoformans (Clinical Isolate) | Candida albicans | Reference Drug (Fluconazole) MIC |

| 1v | 2-6 | 2-6 | - | 64 |

| 1w | 2-6 | 2-6 | - | 64 |

| 2a | 35 | 36 | >100 | - |

| 2b | 30 | 31 | >100 | - |

Data sourced from multiple studies, which reported varying reference MICs for Fluconazole against different strains.[1]

Table 2: Antibacterial Activity of Novel 1,5-Benzodiazepine Derivatives (MIC in μg/mL)

| Compound | Escherichia coli | Staphylococcus aureus | Reference Drug (Ciprofloxacin) MIC |

| 1v | 40 | 40 | - |

Data sourced from multiple studies.[2]

Notably, compounds 1v and 1w have demonstrated exceptional antifungal activity, proving to be significantly more potent than the reference drug Fluconazole against C. neoformans.[2] Compound 1v also displayed antibacterial activity comparable to reference drugs against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.[2] Further studies have indicated that the presence of a methyl group at the C-8 position and a 2-pyridyl group at the C-2 position of the 1,5-benzodiazepine scaffold may contribute positively to the inhibitory activity of these compounds.[3]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key antimicrobial assays are provided below.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent in a liquid medium.

Materials:

-

Test 1,5-benzodiazepine derivatives

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal strains

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Multichannel pipette

-

Incubator

Procedure:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well plates.

-

Inoculum Preparation: From a fresh 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Inoculation: Dilute the standardized microbial suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the inoculum to all wells containing the test compound dilutions and to a growth control well (containing only broth and inoculum). A sterility control well (containing only broth) should also be included.

-

Incubation: Cover the microtiter plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Agar Well Diffusion Method for Zone of Inhibition

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

-

Test 1,5-benzodiazepine derivatives

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal strains

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Micropipette

-

Incubator

-

Calipers

Procedure:

-

Inoculation of Agar Plates: A standardized microbial inoculum is uniformly spread over the surface of the MHA plate using a sterile cotton swab to create a lawn of growth.

-

Well Creation: Sterile cork borers are used to create wells of a defined diameter in the agar.

-

Application of Test Compound: A specific volume of the test compound solution at a known concentration is added to each well.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement of Inhibition Zone: The antimicrobial agent diffuses from the well into the agar. If the compound is effective, it will inhibit microbial growth, resulting in a clear circular area around the well known as the zone of inhibition. The diameter of this zone is measured in millimeters using calipers.

Proposed Mechanism of Action

While the precise mechanism of action for many new 1,5-benzodiazepine derivatives is still under active investigation, molecular docking studies have provided valuable insights into their potential molecular targets.[1] A prevailing hypothesis is that these compounds exert their antimicrobial effects by inhibiting essential bacterial enzymes.

Two primary targets that have been identified are:

-

DNA Gyrase (Type II Topoisomerase): This enzyme is crucial for bacterial DNA replication and is a well-established target for antibacterial drugs.

-

Dihydrofolate Reductase (DHFR): This enzyme plays a vital role in the synthesis of folic acid, which is essential for bacterial survival.

The inhibition of these enzymes disrupts critical cellular processes, ultimately leading to bacterial cell death.

Conclusion

New 1,5-benzodiazepine derivatives represent a highly promising scaffold for the development of the next generation of antimicrobial agents.[1] Their potent in vitro efficacy against a range of pathogens, coupled with their synthetic accessibility, makes them an attractive area for further research and development. The data and protocols presented in this guide offer a foundational resource for scientists working to address the critical global challenge of antimicrobial resistance. Further investigations, including enzymatic assays and in vivo studies, are warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of Tibezonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tibezonium iodide is a quaternary ammonium salt with recognized antiseptic properties, primarily utilized in oral and pharyngeal preparations. This technical guide provides a comprehensive overview of its chemical structure and a detailed, plausible synthetic route based on established chemical principles. Due to the limited availability of a published, step-by-step synthesis protocol for this compound iodide, this document outlines a proposed multi-step synthesis pathway, complete with detailed hypothetical experimental protocols for each stage. Furthermore, this guide presents a compilation of its known chemical and physical properties and offers estimated spectroscopic data based on the analysis of structurally related compounds. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound iodide is a complex organic molecule with the chemical formula C₂₈H₃₂IN₃S₂. Its IUPAC name is diethyl-methyl-[2-[[2-(4-phenylsulfanylphenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]ethyl]azanium iodide. The molecule consists of a central 1,5-benzodiazepine ring system, substituted with a phenylthiophenyl group and a thioethyl quaternary ammonium side chain.

Table 1: Chemical and Physical Properties of this compound Iodide

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₂IN₃S₂ | PubChem[1] |

| Molecular Weight | 601.6 g/mol | PubChem[1] |

| IUPAC Name | diethyl-methyl-[2-[[2-(4-phenylsulfanylphenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]ethyl]azanium iodide | PubChem[1] |

| CAS Number | 54663-47-7 | Wikipedia[2] |

| Appearance | (Not specified, likely a solid) | - |

| Solubility | (Not specified) | - |

| Melting Point | (Not specified) | - |

Proposed Synthesis Pathway

The proposed synthesis involves the following key stages:

-

Synthesis of the Benzodiazepine Core: Formation of a 1,5-benzodiazepine-2-thione derivative from o-phenylenediamine and a suitable β-ketoester.

-

Synthesis of the Quaternary Ammonium Side Chain: Preparation of a reactive haloalkyl quaternary ammonium salt.

-

Final Assembly: Alkylation of the benzodiazepine-2-thione with the quaternary ammonium side chain to yield the final product, this compound iodide.

The logical workflow for this proposed synthesis is depicted in the following diagram.

Caption: Proposed synthetic workflow for this compound iodide.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for similar chemical transformations. Researchers should adapt and optimize these procedures based on their own experimental findings and safety assessments.

Synthesis of 4-(p-Chlorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-thione

Step 1: Synthesis of 4-(p-Chlorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one

-

Materials: o-Phenylenediamine, ethyl p-chlorobenzoylacetate, glacial acetic acid, ethanol.

-

Procedure:

-

Dissolve o-phenylenediamine (1 equivalent) in a minimal amount of ethanol in a round-bottom flask.

-

Add ethyl p-chlorobenzoylacetate (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the 1,5-benzodiazepin-2-one derivative.

-

Step 2: Thionation of 4-(p-Chlorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one

-

Materials: 4-(p-Chlorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one, Lawesson's reagent, anhydrous toluene.

-

Procedure:

-

Suspend the 1,5-benzodiazepin-2-one derivative (1 equivalent) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Lawesson's reagent (0.5 equivalents) portion-wise to the suspension.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 1,5-benzodiazepine-2-thione.

-

Synthesis of Diethyl(2-iodoethyl)methylammonium Iodide

-

Materials: 2-(Diethylamino)ethanol, methyl iodide, diethyl ether.

-

Procedure:

-

In a round-bottom flask, dissolve 2-(diethylamino)ethanol (1 equivalent) in a suitable solvent like diethyl ether or acetonitrile.

-

Cool the solution in an ice bath.

-

Slowly add methyl iodide (1.1 equivalents) dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

The quaternary ammonium salt will precipitate out of the solution.

-

Filter the solid product, wash with cold diethyl ether, and dry under vacuum.

-

Synthesis of this compound Iodide

-

Materials: 4-(p-Chlorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-thione, diethyl(2-iodoethyl)methylammonium iodide, a suitable base (e.g., sodium hydride or potassium carbonate), and an anhydrous polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

-

Procedure:

-

To a solution of the 1,5-benzodiazepine-2-thione (1 equivalent) in the anhydrous solvent, add the base (1.1 equivalents) at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes to form the thiolate anion.

-

Add a solution of diethyl(2-iodoethyl)methylammonium iodide (1 equivalent) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound iodide.

-

Spectroscopic Data (Estimated)

Table 2: Estimated ¹H and ¹³C NMR Spectroscopic Data for this compound Iodide

| Assignment | Estimated ¹H NMR (ppm) | Estimated ¹³C NMR (ppm) |

| Aromatic-H (Benzodiazepine) | 7.0 - 7.8 | 120 - 145 |

| Aromatic-H (Phenylthiophenyl) | 7.2 - 7.6 | 125 - 140 |

| CH₂ (Benzodiazepine) | ~3.0 - 3.5 | ~35 - 45 |

| S-CH₂ | ~3.2 - 3.6 | ~30 - 40 |

| N⁺-CH₂ | ~3.5 - 4.0 | ~55 - 65 |

| N⁺-CH₂-CH₃ | ~1.2 - 1.6 (triplet) | ~8 - 12 |

| N⁺-CH₃ | ~3.0 - 3.4 (singlet) | ~45 - 55 |

| C=N (Benzodiazepine) | - | ~160 - 170 |

| C-S (Benzodiazepine) | - | ~150 - 160 |

Mass Spectrometry (Expected Fragmentation):

-

Electrospray Ionization (ESI-MS): Expected to show a prominent peak for the this compound cation [M]⁺ at m/z corresponding to C₂₈H₃₂N₃S₂⁺.

-

Fragmentation Pattern: Fragmentation may occur at the thioether linkage and the quaternary ammonium group, leading to characteristic daughter ions.

Biological Activity and Signaling Pathways

This compound iodide functions as an antiseptic, exhibiting broad-spectrum activity against various microorganisms found in the oral cavity. Its mechanism of action is characteristic of quaternary ammonium compounds, which involves the disruption of microbial cell membranes, leading to leakage of intracellular components and cell death. While the general antiseptic mechanism is understood, specific molecular signaling pathways affected by this compound iodide have not been extensively elucidated in publicly available literature.

Caption: General mechanism of antiseptic action for this compound iodide.

Conclusion

This technical guide provides a comprehensive, albeit partially hypothetical, overview of the synthesis and chemical structure of this compound iodide. The proposed synthetic pathway and experimental protocols offer a solid foundation for researchers aiming to synthesize this compound or its analogues. The compiled chemical properties and estimated spectroscopic data serve as a useful reference for characterization. Further research is warranted to validate the proposed synthetic route experimentally and to fully elucidate the specific molecular interactions and signaling pathways involved in its biological activity.

Disclaimer: The experimental protocols provided in this document are hypothetical and should be performed by qualified personnel in a properly equipped laboratory, with all necessary safety precautions in place. The authors do not assume any liability for the use of this information.

References

In Vitro Activity of Tibezonium Against Oral Pathogens: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibezonium iodide, a quaternary ammonium compound, is an antiseptic agent that has been utilized for the prevention and treatment of infections in the oral cavity. Its broad-spectrum antimicrobial activity is of significant interest in the context of oral health, where a diverse microbiota, including potentially pathogenic bacteria and fungi, resides. This technical guide provides a comprehensive overview of the available in vitro data on the activity of this compound against key oral pathogens. The information is presented to facilitate further research and development of this compound for oral care applications.

Antimicrobial Spectrum and Efficacy

This compound iodide has demonstrated in vitro activity primarily against Gram-positive bacteria that are commonly associated with oropharyngeal diseases.

Quantitative Antimicrobial Susceptibility Data

The available data on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound iodide against various oral pathogens are summarized below. It is important to note that the extent of published data is limited, and further research is warranted to establish a more comprehensive antimicrobial profile.

| Pathogen | Strain(s) | Test Method | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Staphylococcus aureus | SG 511, various | Broth Dilution | ≤1 | 5-10 | [1][2] |

| Streptococcus pyogenes | 821, various | Broth Dilution | ≤1 | 5-10 | [1][2] |

| Streptococcus spp. | Not specified | Not specified | Active | - | [1] |

| Diplococcus spp. | Not specified | Not specified | Active | - | [1] |

| Corynebacterium spp. | Not specified | Not specified | Active | - | [1] |

Experimental Protocols

The methodologies employed in the cited studies for determining the in vitro antimicrobial activity of this compound iodide are detailed below. These protocols are fundamental for the replication and expansion of research in this area.

Broth Dilution Method for MIC and MBC Determination

This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MBC).

Factors Influencing In Vitro Activity

The antimicrobial efficacy of this compound iodide can be influenced by several factors, as highlighted in the available literature.

Mechanism of Action

The precise molecular mechanism of action of this compound iodide has not been fully elucidated in the scientific literature. However, as a quaternary ammonium compound, its antimicrobial activity is generally attributed to the disruption of microbial cell membranes.

The positively charged head of the this compound molecule is thought to interact electrostatically with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction leads to the insertion of the molecule into the lipid bilayer, disrupting its structure and function. The subsequent loss of membrane integrity results in the leakage of essential intracellular components, ultimately leading to cell death.

Conclusion and Future Directions

This compound iodide demonstrates notable in vitro activity against a range of Gram-positive oral bacteria. However, a significant knowledge gap exists regarding its efficacy against other crucial oral pathogens, including Gram-negative anaerobes and fungi. To fully ascertain the potential of this compound iodide in oral healthcare, further research is imperative. Future studies should focus on:

-

Broad-Spectrum Activity: Determining the MIC and MBC values against a wider panel of oral pathogens, including Streptococcus mutans, Porphyromonas gingivalis, Fusobacterium nucleatum, and Candida albicans.

-

Biofilm Studies: Evaluating the anti-biofilm activity of this compound iodide, as microbial biofilms are the predominant mode of growth in the oral cavity and are often more resistant to antimicrobial agents.

-

Mechanism of Action: Elucidating the precise molecular targets and mechanisms of action to better understand its antimicrobial properties and potential for resistance development.

-

Standardized Methodologies: Employing standardized antimicrobial susceptibility testing methods to ensure the reproducibility and comparability of results across different studies.

A more complete understanding of the in vitro activity of this compound iodide will provide a solid foundation for its clinical evaluation and potential application in novel oral care formulations.

References

Tibezonium Iodide's Effect on Streptococcus pyogenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tibezonium iodide is a quaternary ammonium compound with broad-spectrum antiseptic properties. This guide provides a detailed overview of its effects on Streptococcus pyogenes, a significant Gram-positive human pathogen. Available data indicates that this compound iodide exhibits both bacteriostatic and bactericidal activity against S. pyogenes, with a reported Minimum Inhibitory Concentration (MIC) of ≤1 µg/mL. Its primary mechanism of action is the disruption of the bacterial cell membrane, leading to a loss of cellular integrity and subsequent cell death. The bactericidal efficacy of this compound iodide against S. pyogenes has been shown to be influenced by pH, with increased activity observed at more alkaline levels. This document synthesizes the available quantitative data, outlines relevant experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antibacterial activity of this compound iodide against Streptococcus pyogenes. It is important to note that detailed contemporary studies are limited, and some data is derived from older literature.

| Parameter | Strain | Value | Conditions | Reference |

| Minimum Inhibitory Concentration (MIC) | S. pyogenes humanus | ≤1 µg/mL | Not Specified | [1] |

| Bacteriostatic/Bactericidal Concentration | Gram-positive strains (including S. pyogenes) | 5-10 µg/mL | 15-30 min exposure | [1] |

| Bactericidal Activity | S. pyogenes 821 | Increasing activity | pH 6.5-7.0 to 8.0-8.5 | [1] |

| Bactericidal Concentration Range for Increased pH Effect | S. pyogenes 821 | 0.25-5 µg/mL | 30 min exposure | [1] |

Mechanism of Action

This compound iodide's primary antibacterial effect stems from its nature as a cationic surfactant. As a quaternary ammonium compound, it possesses a positively charged nitrogen atom which is crucial for its interaction with the negatively charged components of the bacterial cell envelope.

The proposed mechanism involves the following steps:

-

Adsorption and Penetration: The cationic this compound iodide molecules are electrostatically attracted to the negatively charged surface of the S. pyogenes cell wall, which is rich in teichoic acids.

-

Membrane Disruption: The lipophilic components of the this compound iodide molecule facilitate its insertion into the phospholipid bilayer of the cytoplasmic membrane. This insertion disrupts the ordered structure of the membrane, leading to a loss of its integrity.

-

Leakage of Intracellular Components: The compromised membrane becomes permeable to ions and small molecules. This results in the leakage of essential cytoplasmic contents, such as potassium ions, nucleotides, and amino acids.

-

Metabolic Inhibition and Cell Death: The disruption of the cell membrane also dissipates the proton motive force, which is essential for ATP synthesis and other vital cellular processes. This, combined with the loss of essential molecules, leads to the inhibition of cellular metabolism and ultimately, cell death.

The iodide component of the molecule may also contribute to the overall antimicrobial effect, although the primary mechanism is attributed to the quaternary ammonium cation's disruptive action on the cell membrane.[2][3]

Proposed mechanism of this compound iodide on S. pyogenes.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

-

Bacterial Strain: Streptococcus pyogenes (e.g., ATCC 19615).

-

Growth Medium: Todd-Hewitt Broth supplemented with 0.5% yeast extract (THY).

-

Preparation of Inoculum: a. Inoculate a single colony of S. pyogenes into THY broth and incubate at 37°C until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6). b. Dilute the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL in fresh THY broth.

-

Preparation of this compound Iodide Dilutions: a. Prepare a stock solution of this compound iodide in a suitable solvent (e.g., sterile deionized water or DMSO). b. Perform serial two-fold dilutions in a 96-well microtiter plate containing THY broth to achieve a range of concentrations (e.g., 0.0625 to 64 µg/mL).

-

Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate. b. Include a positive control (broth with bacteria, no drug) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours in a 5% CO2 atmosphere.

-

Determination of MIC: The MIC is the lowest concentration of this compound iodide that completely inhibits visible growth of S. pyogenes.

Workflow for MIC determination.

Effect of pH on Bactericidal Activity

This protocol is a modification of a time-kill assay.

-

Bacterial Strain and Inoculum Preparation: As described in section 4.1.

-

Buffered Growth Medium: Prepare THY broth buffered to different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) using appropriate buffer systems (e.g., phosphate buffer).

-

Experimental Setup: a. For each pH value, prepare tubes containing the buffered THY broth and a fixed concentration of this compound iodide (e.g., 1 µg/mL, 5 µg/mL). b. Include a control tube with no drug for each pH. c. Inoculate all tubes with the standardized S. pyogenes suspension.

-

Time-Kill Assay: a. Incubate the tubes at 37°C. b. At specific time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot from each tube. c. Perform serial dilutions of the aliquot in a neutralizing broth (if necessary) and plate on Todd-Hewitt Agar. d. Incubate the plates at 37°C for 24-48 hours and count the number of colonies (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each pH and this compound iodide concentration to determine the rate of killing.

Effect on Streptococcus pyogenes Biofilms

Specific data on the effect of this compound iodide on S. pyogenes biofilms is not currently available in the scientific literature. However, based on its membrane-disrupting mechanism, it is hypothesized that this compound iodide could be effective against biofilms, although likely at higher concentrations than the MIC for planktonic bacteria. The exopolysaccharide matrix of biofilms can present a barrier to the penetration of antimicrobial agents.

Hypothesized Anti-Biofilm Action

-

Interaction with Biofilm Matrix: The cationic nature of this compound iodide may allow it to interact with and potentially disrupt the negatively charged components of the biofilm's extracellular polymeric substance (EPS).

-

Penetration and Killing: Successful penetration of the EPS would allow this compound iodide to reach the embedded S. pyogenes cells and exert its membrane-disrupting bactericidal effect.

Hypothesized anti-biofilm action.

Resistance

There is no specific information available regarding the development of resistance in Streptococcus pyogenes to this compound iodide. As with other quaternary ammonium compounds, the development of resistance is considered to be less likely compared to antibiotics that have specific cellular targets. The non-specific, destructive nature of its action on the cell membrane makes it difficult for bacteria to develop resistance through single-point mutations. However, prolonged exposure to sub-lethal concentrations could potentially lead to adaptive changes in the bacterial cell envelope, such as alterations in membrane lipid composition or efflux pump expression.

Signaling Pathways

Currently, there is no available research detailing the specific effects of this compound iodide on the signaling pathways of Streptococcus pyogenes. Its primary mode of action is considered to be direct physical disruption of the cell membrane rather than interference with specific signaling cascades.

Conclusion

This compound iodide is a potent antiseptic with demonstrated in vitro activity against Streptococcus pyogenes. Its mechanism of action, centered on the disruption of the bacterial cell membrane, makes it an effective bactericidal agent. The enhancement of its activity in alkaline conditions is a noteworthy characteristic. While current literature provides a foundational understanding of its effects, further research is warranted to elucidate its efficacy against S. pyogenes biofilms, to investigate the potential for resistance development, and to explore its interactions with bacterial signaling pathways in more detail. Such studies would provide a more comprehensive picture of its therapeutic potential in managing S. pyogenes infections.

References

Pharmacological Profile of Tibezonium Iodide as an Antibacterial Agent: A Technical Guide

Executive Summary

Tibezonium iodide is a quaternary ammonium compound recognized for its potent antiseptic properties, primarily utilized in oropharyngeal preparations for the prevention and treatment of local infections.[1][2][3] Its pharmacological profile is distinguished by a primary bactericidal mechanism involving the disruption of microbial cell membranes, a broad spectrum of activity, particularly against Gram-positive bacteria, and a multifaceted character that includes local anesthetic and anti-inflammatory effects.[4][5] This technical guide provides an in-depth review of the antibacterial profile of this compound iodide, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and evaluation workflows to support research and development professionals.

Introduction

This compound iodide is a salt consisting of a lipophilic quaternary ammonium cation and an iodide counterion.[3] As a member of the quaternary ammonium compound class, it is effective in disrupting cellular processes in pathogens, making it a valuable agent for topical antimicrobial applications.[4] It is primarily formulated for local use in the oral cavity, such as in lozenges and throat sprays, to manage conditions like sore throat, pharyngitis, and other minor throat irritations.[2][5] Its clinical utility is enhanced by its minimal systemic absorption when applied topically, contributing to a favorable safety profile for short-term use.[2]

Mechanism of Antibacterial Action

The primary antibacterial mechanism of this compound iodide is the disruption of the bacterial cell membrane.[2][4][5] The positively charged quaternary ammonium head group interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell lysis and death.[4] The presence of the iodide ion is reported to play a crucial role in enhancing this antimicrobial activity.[4] This direct, physical mechanism of action is less susceptible to the development of resistance compared to agents that target specific metabolic pathways.

Caption: Proposed mechanism of this compound iodide's antibacterial action.

In Vitro Antibacterial Spectrum and Potency

This compound iodide demonstrates significant bacteriostatic and bactericidal activity, particularly against Gram-positive bacteria.[1] Studies have highlighted its potency against clinically relevant pathogens of the oral cavity. The bactericidal efficacy is also influenced by environmental factors such as pH.

Quantitative Antibacterial Activity

The minimum inhibitory concentration (MIC) and bactericidal activity have been quantified for key bacterial strains, as summarized in the table below.

| Organism | Test | Concentration (µg/mL) | Exposure Time | Result | Reference |

| Staphylococcus aureus | MIC | ≤1 | N/A | Inhibition of growth | [1] |

| Streptococcus pyogenes humanus | MIC | ≤1 | N/A | Inhibition of growth | [1] |

| Gram-positive strains | Bacteriostatic & Bactericidal | 5 - 10 | 15 - 30 min | Effective killing | [1] |

| S. aureus & S. pyogenes | Bactericidal Activity | 0.25 - 5 | 30 min | Activity increases with pH (6.5 to 8.5) | [1] |

| Table 1: Summary of In Vitro Antibacterial Activity of this compound Iodide. |

Pharmacokinetic Profile

When used topically in the oral cavity, this compound iodide exhibits minimal systemic absorption.[2] Its retention on the mucous membranes allows for prolonged contact time, enhancing its local therapeutic effects.[4] A study investigating a novel mucoadhesive buccal tablet containing this compound iodide provided insights into its salivary pharmacokinetics.

Salivary Pharmacokinetics

The study evaluated a chitosan-based buccal tablet (Formulation TL5) designed for sustained local release. The key pharmacokinetic parameter observed in healthy human volunteers is detailed below.

| Pharmacokinetic Parameter | Value | Time to Value | Formulation | Reference |

| Salivary Cmax | 16.02 µg/mL | 4 hours | Mucoadhesive Buccal Tablet (TL5) | [6][7] |

| Table 2: Salivary Pharmacokinetics of this compound Iodide from a Mucoadhesive Buccal Tablet. |

The formulation was reported to be well-tolerated, with no signs of inflammation, pain, or irritation among the volunteers.[6][7]

Experimental Methodologies

This section details the protocols for the key experiments cited in evaluating the pharmacological profile of this compound iodide.

In Vitro Antibacterial Susceptibility Testing

The determination of Minimum Inhibitory Concentration (MIC) and bactericidal activity is fundamental to assessing an antimicrobial agent's potency.[8]

Protocol: Broth Microdilution for MIC Determination

-

Preparation of this compound Iodide Stock: A stock solution of this compound iodide is prepared in a suitable solvent and sterilized by filtration.

-

Serial Dilutions: Two-fold serial dilutions of the this compound iodide stock solution are prepared in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (or another appropriate broth).

-

Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus ATCC 25923) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., 37°C for 18-24 hours).[8]

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound iodide that completely inhibits visible growth of the organism.[1][8]

Caption: General workflow for Minimum Inhibitory Concentration (MIC) testing.

In Vivo Salivary Pharmacokinetic Study

This protocol is based on the evaluation of the mucoadhesive buccal tablet formulation.[6][7][9]

Protocol: Evaluation of Mucoadhesive Buccal Tablet

-

Formulation: Mucoadhesive tablets containing this compound iodide and lignocaine hydrochloride were prepared using a direct compression technique with polymers like chitosan and HPMC.[7][9]

-

Subject Recruitment: Healthy human volunteers were enrolled after obtaining informed consent.

-

Tablet Administration: A single optimized tablet (Formulation TL5) was administered to each volunteer, placed in the buccal region of the mouth.

-

Saliva Sample Collection: Saliva samples were collected at predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8 hours) post-administration.

-

Sample Analysis: The concentration of this compound iodide in the saliva samples was quantified using a validated analytical method (e.g., HPLC-UV).

-

Pharmacokinetic Analysis: The resulting concentration-time data was used to determine key pharmacokinetic parameters, such as Cmax (maximum concentration) and Tmax (time to reach Cmax).[6]

Multifaceted Pharmacological Profile

Beyond its primary antibacterial function, this compound iodide exhibits several other therapeutic properties that contribute to its efficacy in treating oropharyngeal conditions.

-

Local Anesthetic: It exerts a topical anesthetic effect by blocking sodium channels in neuronal membranes, which helps to numb the throat and alleviate the pain and irritation associated with infections.[4][5]

-

Anti-inflammatory: It possesses anti-inflammatory properties that help mitigate the inflammatory response in the respiratory passages, reducing swelling and discomfort.[4]

-

Mucolytic Action: It aids in reducing the viscosity of mucus, facilitating its clearance from the respiratory tract.[4]

Caption: The multifaceted pharmacological profile of this compound iodide.

Conclusion

This compound iodide is a well-characterized antibacterial agent with a robust pharmacological profile for topical oropharyngeal use. Its efficacy is driven by a potent, membrane-disrupting mechanism of action, effective primarily against Gram-positive bacteria. The favorable pharmacokinetic profile, characterized by prolonged local retention and minimal systemic absorption, supports its application in localized treatments. The additional local anesthetic and anti-inflammatory properties provide synergistic benefits, making this compound iodide a valuable and multifaceted therapeutic option for managing infections and associated symptoms of the oral cavity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. omsynth.com [omsynth.com]

- 3. This compound iodide - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound Iodide? [synapse.patsnap.com]

- 5. What is this compound Iodide used for? [synapse.patsnap.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Development and optimization of this compound iodide and lignocaine hydrochloride containing novel mucoadhesive buccal tablets: a pharmacokinetic investigation among healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. tandfonline.com [tandfonline.com]

The Discovery and Development of Tibezonium Iodide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tibezonium iodide is a quaternary ammonium compound with a multifaceted pharmacological profile, exhibiting antiseptic, local anesthetic, and anti-inflammatory properties.[1][2] Primarily utilized in topical formulations for the treatment of oropharyngeal infections and relief of associated symptoms such as sore throat, it functions through the disruption of microbial cell membranes and the blockade of neuronal sodium channels.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles of this compound iodide, including its chemical synthesis, mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction

This compound iodide, also known by the trade name Bexon, is a therapeutic agent employed in the management of throat and respiratory conditions.[2] Its dual functionality as both an antiseptic and a local anesthetic makes it a valuable option for addressing both the microbial cause and the symptomatic discomfort of conditions like pharyngitis and other minor throat irritations.[2] As a member of the quaternary ammonium class of compounds, its antiseptic properties are attributed to its ability to disrupt the cellular processes of pathogens.[1] This is complemented by its capacity to inhibit nerve signal transmission, providing localized pain relief.[1]

Chemical Properties and Synthesis

This compound iodide is chemically identified as N,N-diethyl-N-methyl-2-(2-[4-(phenylthio)phenyl]-1H-benzo[b][2][3]diazepin-4-ylthio)ethanaminium iodide.[4]

Table 1: Physicochemical Properties of this compound Iodide

| Property | Value | Source |

| Molecular Formula | C28H32IN3S2 | [4] |

| Molar Mass | 601.61 g·mol−1 | [4] |

| CAS Number | 54663-47-7 | [4] |

Mechanism of Action

The therapeutic effects of this compound iodide are a result of its combined antiseptic and local anesthetic actions.[1][2]

Antiseptic Mechanism

As a quaternary ammonium compound, this compound iodide's primary antiseptic mechanism involves the disruption of microbial cell membranes.[1][5] The positively charged nitrogen atom of the molecule is attracted to the negatively charged components of the bacterial cell surface.[5] This interaction facilitates the insertion of the lipophilic parts of the molecule into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell lysis and death.[1][5] The iodide ion is also believed to contribute to and enhance the overall antimicrobial activity.[1]

dot

Caption: Antimicrobial mechanism of this compound iodide.

Local Anesthetic Mechanism

The local anesthetic effect of this compound iodide is achieved through the blockade of voltage-gated sodium channels in neuronal cell membranes. By binding to a receptor site within the sodium channel, this compound iodide stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[6] This inhibition of nerve impulse transmission results in a localized numbing sensation, thereby alleviating the pain associated with throat irritation.[1][2]

dot

Caption: Local anesthetic mechanism of this compound iodide.

Preclinical and Clinical Development

In Vitro Antibacterial Activity

Studies have demonstrated the bacteriostatic and bactericidal activity of this compound iodide against Gram-positive bacteria, with particularly notable efficacy against S. aureus and S. pyogenes, exhibiting a minimum inhibitory concentration (MIC) of ≤1 μg/mL.[7] The bactericidal activity against these strains has been shown to increase with a rise in pH from 6.5-7.0 to 8.0-8.5.[7]

Table 2: In Vitro Antibacterial Activity of this compound Iodide

| Bacterial Strain | Concentration (µg/mL) | Exposure Time (min) | Effect | pH | Source |

| Gram-positive strains | 5-10 | 15-30 | Bacteriostatic & Bactericidal | - | [7] |

| S. aureus | ≤1 | - | Minimum Inhibitory Concentration | - | [7] |

| S. pyogenes humanus | ≤1 | - | Minimum Inhibitory Concentration | - | [7] |

| S. aureus | 0.25-5 | 30 | Increasing Bactericidal Activity | 6.5-8.5 | [7] |

| S. pyogenes 821 | 0.25-5 | 30 | Increasing Bactericidal Activity | 6.5-8.5 | [7] |

Pharmacokinetics

A study on a novel mucoadhesive buccal tablet containing this compound iodide and lignocaine hydrochloride provided insights into its local pharmacokinetic profile. The formulation was well-tolerated by healthy volunteers.[8]

Table 3: Salivary Pharmacokinetic Parameters of this compound Iodide in a Mucoadhesive Buccal Tablet

| Parameter | This compound Iodide (TBN) | Lignocaine Hydrochloride (LGN) | Source |

| Cmax (µg/mL) | 16.02 | 7.80 | [8] |

| Time to Cmax (h) | 4 | 4 | [8] |

| In vivo residence time (h) | 11.37 (for the optimized formulation) | - | [8] |

| Drug release at 6h (%) | 99.98 | 99.06 | [8] |

Clinical Efficacy

Clinical investigations have supported the use of this compound iodide for various oral and pharyngeal conditions. It is indicated for the treatment of sore throat, pharyngitis, and other minor throat irritations.[2] A clinico-experimental study in stomatology demonstrated its efficacy in reducing the bacterial count in saliva and providing satisfactory outcomes in patients with marginal paradentitis and other related conditions.[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is a generalized procedure for determining the MIC of an antimicrobial agent and can be adapted for this compound iodide.

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound iodide in a suitable solvent. A series of two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[9][10]

-

Preparation of Inoculum: Culture the test bacteria overnight and then adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[10]

-

Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours.[9]

-

Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.[10]

dot

Caption: Workflow for MIC determination by broth microdilution.

Assessment of Local Anesthetic Effect - Mouse Tail Flick Test

This protocol is a general method for evaluating the local anesthetic properties of a compound in an animal model.

-

Animal Model: Use mice as the experimental subjects.

-

Baseline Measurement: Determine the baseline tail flick latency (TFL) by applying a heat stimulus to the mouse's tail and measuring the time it takes for the mouse to flick its tail away.[11]

-

Administration of Anesthetic: Inject a solution of this compound iodide subcutaneously at the base of the tail.[11]

-

Measurement of Anesthetic Effect: At regular intervals after injection, re-measure the TFL. An increase in TFL indicates a local anesthetic effect. The duration of the anesthetic action is the time it takes for the TFL to return to baseline.[11]

dotdot graph Local_Anesthetic_Assay_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Baseline [label="Measure Baseline Tail Flick Latency (TFL)"]; Injection [label="Inject this compound Iodide\nat Tail Base"]; MeasureTFL [label="Measure TFL at Regular Intervals"]; Evaluation [label="Evaluate Duration of Anesthetic Effect\n(Time for TFL to return to baseline)"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Baseline; Baseline -> Injection; Injection -> MeasureTFL; MeasureTFL -> Evaluation; Evaluation -> End; }

References

- 1. What is the mechanism of this compound Iodide? [synapse.patsnap.com]

- 2. What is this compound Iodide used for? [synapse.patsnap.com]

- 3. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound iodide - Wikipedia [en.wikipedia.org]

- 5. agritechem.com [agritechem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Development and optimization of this compound iodide and lignocaine hydrochloride containing novel mucoadhesive buccal tablets: a pharmacokinetic investigation among healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]

Tibezonium Iodide: A Technical Guide to its Oropharyngeal Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tibezonium iodide, a quaternary ammonium compound, exhibits a notable spectrum of activity against various oropharyngeal bacteria. This technical guide provides a comprehensive overview of its antimicrobial efficacy, mechanism of action, and the experimental methodologies used for its evaluation. The available data on its minimum inhibitory concentrations (MICs) against key oral pathogens are presented, alongside a detailed, generalized protocol for determining these values. Furthermore, a conceptual model of its signaling pathway, inherent to its class of compounds, is visualized to facilitate a deeper understanding of its bactericidal properties.

Introduction

Oropharyngeal infections, ranging from pharyngitis to more severe conditions like periodontitis, are predominantly caused by a complex interplay of bacterial species. The rise of antibiotic resistance necessitates the exploration of alternative or adjunctive antimicrobial agents. This compound iodide, a 1,5-benzodiazepine derivative, has been identified as a promising topical antiseptic for oral applications.[1] Its efficacy in reducing the bacterial load in saliva and in clinical applications for conditions such as marginal paradentitis has been documented.[2] This guide aims to consolidate the existing technical information on the antibacterial spectrum of this compound iodide, providing a valuable resource for researchers in the field of oral microbiology and drug development.

Spectrum of Activity

This compound iodide has demonstrated significant in vitro activity, particularly against Gram-positive bacteria that are common inhabitants of the oropharynx and are often implicated in oral and dental infections.

Quantitative Data

The antimicrobial efficacy of this compound iodide is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The available data are summarized in the table below.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | SG 511 | ≤1 | [3] |

| Streptococcus pyogenes | humanus | ≤1 | [3] |

| Streptococcus pyogenes | 821 | Not specified | [1] |

| Streptococcus species | General | Active | [1] |

| Diplococcus pneumoniae | General | Active | [1] |

| Corynebacterium species | General | Active | [1] |

Note: "Active" indicates reported susceptibility, but specific MIC values were not provided in the cited literature.

The bactericidal activity of this compound iodide against Staphylococcus aureus and Streptococcus pyogenes has been shown to be pH-dependent, with increased activity observed at a more alkaline pH (8.0-8.5).[1][3]

Mechanism of Action

As a quaternary ammonium compound, the primary mechanism of action of this compound iodide is the disruption of the bacterial cell membrane.[4][5] This process can be conceptualized as a multi-step signaling pathway.

Caption: Conceptual pathway of this compound iodide's antibacterial action.

Experimental Protocols

The following is a detailed, generalized protocol for the determination of the Minimum Inhibitory Concentration (MIC) of this compound iodide against oropharyngeal bacteria using the broth microdilution method. This protocol is based on established antimicrobial susceptibility testing standards.

Broth Microdilution Assay Workflow

Caption: Workflow for determining the MIC of this compound iodide.

Detailed Methodology

4.2.1. Materials

-

This compound Iodide powder

-

Appropriate solvent for this compound Iodide (e.g., Dimethyl sulfoxide - DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains of interest (e.g., Streptococcus pyogenes, Staphylococcus aureus)

-

Sterile saline (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Incubator (37°C)

4.2.2. Preparation of Reagents

-

This compound Iodide Stock Solution: Prepare a stock solution of this compound iodide at a concentration of 1 mg/mL in a suitable solvent. Further dilutions should be made in CAMHB.

-

Bacterial Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

4.2.3. Assay Procedure

-

Serial Dilutions:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound iodide working solution to the first well of each row to be tested, resulting in the highest test concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard the final 100 µL from the last well.

-

-

Inoculation: Inoculate each well (except for the sterility control well) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

-

Controls:

-

Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no drug).

-

Sterility Control: A well containing 200 µL of uninoculated CAMHB.

-

-

Incubation: Cover the microtiter plate and incubate at 37°C for 18-24 hours in ambient air.

4.2.4. Interpretation of Results

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound iodide at which there is no visible growth (i.e., the well is clear).

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Conclusion

This compound iodide demonstrates significant antibacterial activity against key oropharyngeal pathogens. Its mechanism of action, centered on bacterial membrane disruption, makes it an effective topical agent. Further research is warranted to establish a more comprehensive spectrum of activity through standardized MIC testing against a wider range of oral bacteria, including anaerobic species prevalent in periodontal diseases. The methodologies outlined in this guide provide a framework for such future investigations, which will be crucial for the continued development and clinical application of this compound iodide in oral healthcare.

References

- 1. Antimicrobial activity of this compound (TBZ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Clinico-experimental study of a new antibactorial agent for local use in stomatology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is this compound Iodide used for? [synapse.patsnap.com]

- 5. What is the mechanism of this compound Iodide? [synapse.patsnap.com]

Initial Studies on Tibezonium Iodide Toxicity and Safety: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information regarding the initial toxicity and safety studies of Tibezonium iodide. It is intended for informational purposes for a scientific audience. A comprehensive toxicological profile would require access to proprietary data from the manufacturer or further independent studies. The searches conducted did not yield specific quantitative data for acute, subacute, or chronic toxicity studies, such as LD50 or No-Observed-Adverse-Effect Level (NOAEL) values for this compound iodide.

Introduction

This compound iodide, a quaternary ammonium salt, is recognized for its antiseptic properties and has been used in oropharyngeal preparations.[1][2] As with any pharmaceutical compound, understanding its toxicity and safety profile is paramount for its development and clinical use. This technical guide provides an overview of the initial safety studies conducted on this compound iodide, with a focus on mutagenicity. Due to the limited availability of public data, this guide also incorporates general principles of toxicity testing relevant to the evaluation of such a compound.

Mutagenicity Studies

Genetic toxicology studies are a critical component of preclinical safety assessment, aimed at identifying substances that may cause genetic alterations.

Ames Test (Bacterial Reverse Mutation Assay)

A key study evaluated the mutagenic potential of this compound iodide using the Ames test. The compound was tested on five strains of Salmonella typhimurium both with and without metabolic activation (S9 mix).[3] The results indicated that this compound iodide did not exhibit any mutagenic activity in this assay when compared to standard mutagens.[3]

Host-Mediated Assay

In addition to the in vitro Ames test, a host-mediated assay was conducted using Schizosaccharomyces pombe as the test microorganism.[3] This in vivo assay also demonstrated a lack of mutagenic activity for this compound iodide.[3]

Summary of Mutagenicity Data

The available data from these initial studies suggest that this compound iodide is not mutagenic under the tested conditions.

| Test System | Organism/Cell Line | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium (5 strains) | With and Without S9 mix | Non-mutagenic | [3] |

| Host-Mediated Assay | Schizosaccharomyces pombe | In vivo | Non-mutagenic | [3] |

General Toxicity

Comprehensive acute, subacute, and chronic toxicity studies are essential to characterize the safety profile of a new chemical entity. While specific reports detailing these studies for this compound iodide were not identified in the public domain, the following sections outline the standard methodologies for such assessments.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The primary endpoint is often the median lethal dose (LD50), the dose that is lethal to 50% of the test population. These studies are typically conducted in at least two mammalian species, using the intended clinical route of administration as well as an intravenous route.

Repeated-Dose Toxicity (Subacute and Chronic)

Repeated-dose toxicity studies evaluate the effects of a substance following prolonged exposure. The duration of these studies can range from 14 days (subacute) to 90 days or longer (chronic), depending on the intended duration of clinical use.[4] Key objectives include identifying target organs of toxicity, determining dose-response relationships, and establishing a No-Observed-Adverse-Effect Level (NOAEL).[5][6]

Experimental Protocols

Detailed experimental protocols for the specific toxicity studies on this compound iodide are not publicly available. However, a generalized protocol for the Ames test, a cornerstone of mutagenicity testing, is provided below as a representative example.

Ames Test (Bacterial Reverse Mutation Assay) - General Protocol

Objective: To assess the potential of a test substance to induce gene mutations (point mutations) in strains of Salmonella typhimurium that are auxotrophic for histidine.

Materials:

-

Test Strains: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, and TA1538 or TA102).

-

Test Substance: this compound iodide, dissolved in a suitable solvent.

-

Metabolic Activation System: S9 fraction from the liver of rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone), supplemented with a cofactor solution (S9 mix).

-

Positive Controls: Known mutagens for each strain, both with and without S9 activation.

-

Negative/Vehicle Control: The solvent used to dissolve the test substance.

-

Media: Minimal glucose agar plates, top agar.

Procedure:

-

Preparation: A range of concentrations of the test substance is prepared.

-

Incubation: The test substance, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without activation) are combined in a test tube.

-

Plating: The mixture is added to molten top agar and poured onto the surface of a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted.

-

Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant.

Visualizations

Experimental Workflow for Ames Test

Caption: Workflow of the Ames test for mutagenicity assessment.

Conclusion

The initial safety assessment of this compound iodide, based on the limited publicly available data, indicates a lack of mutagenic potential as determined by the Ames test and a host-mediated assay.[3] However, a comprehensive understanding of its toxicity profile is hampered by the absence of published data on acute, subacute, and chronic toxicity. For a complete safety evaluation, detailed information from such studies, including LD50 and NOAEL values, would be required. Researchers and drug development professionals should consider these data gaps when evaluating the potential of this compound iodide for further development or clinical application.

References

- 1. This compound iodide - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mutagenicity studies on this compound, a new oropharyngeal disinfectant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Acute toxicity, 28-day repeated-dose toxicity and toxicokinetic study of timosaponin BII in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Tibezonium Iodide: An In-depth Technical Guide on Its Impact on Bacterial Flora in Human Saliva

For Researchers, Scientists, and Drug Development Professionals

Executive Summary